Octahydroisoindole

Descripción general

Descripción

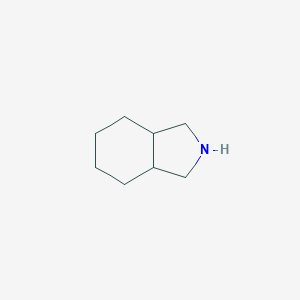

Octahydroisoindole (CAS: 21850-12-4) is a saturated bicyclic secondary amine with the molecular formula C₈H₁₅N and a molecular weight of 125.21 g/mol . It is structurally characterized by a fused bicyclic system comprising a six-membered ring and a five-membered ring, fully hydrogenated to eliminate aromaticity. This compound exists in stereoisomeric forms, with the cis-isomer being the most commonly referenced .

This compound serves as a critical intermediate in organic synthesis and medicinal chemistry. Notably, it has been utilized in the development of angiotensin-converting enzyme (ACE) inhibitors and covalent TEAD·YAP1 antagonists in cancer research . Its storage conditions vary by form:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Octahydroisoindole can be synthesized through several methods. One common approach involves the hydrogenation of isoindole derivatives. For instance, the hydrogenation of isoindole in the presence of a palladium catalyst under high pressure yields this compound. Another method involves the reduction of isoindole using lithium aluminum hydride or sodium borohydride.

Industrial Production Methods: In industrial settings, this compound is often produced through catalytic hydrogenation processes. The use of ferrite and potassium borohydride has been reported as an effective method for preparing cis-octahydroisoindole . Additionally, lithium borohydride can be used for the preparation of cis-octahydroisoindole .

Análisis De Reacciones Químicas

Types of Reactions: Octahydroisoindole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form isoindole derivatives.

Reduction: It can be reduced further to form more saturated compounds.

Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom can be substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed:

Oxidation: Isoindole derivatives.

Reduction: More saturated nitrogen-containing compounds.

Substitution: Various substituted isoindole derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antifungal Activity

Recent studies have highlighted octahydroisoindolone derivatives as potential antifungal agents. A study conducted in 2021 explored the structural and electronic features of octahydroisoindolone as a scaffold for selective inhibition of chitinase B1 from Aspergillus fumigatus. The research utilized in silico drug design methodologies to evaluate the interaction energies and lipophilic parameters of various derivatives, leading to the identification of promising candidates with IC50 values ranging from 60 to 200 μM .

1.2 Proline Analogues in Drug Development

Octahydroisoindole derivatives, particularly trans-fused forms, have been synthesized as bicyclic proline analogues. These compounds are being investigated for their potential in drug discovery, particularly for conditions such as hypertension and inflammation. Their structure allows them to mimic proline, enhancing selectivity for various receptors involved in metabolic diseases .

1.3 Structure-Activity Relationship Studies

The compound has been instrumental in structure-activity relationship (SAR) studies aimed at developing new therapeutic agents targeting conditions like diabetes and obesity. For instance, isoindoline-1-carboxylic acid derivatives have shown promise as PPARδ agonists, which are significant in treating metabolic disorders .

Synthesis and Chemical Reactions

2.1 Diels-Alder Reactions

This compound derivatives can be synthesized through Diels-Alder reactions involving 3,4-dehydropyrrolidines. This method provides a straightforward approach to obtaining various functionalized octahydroisoindoles, which can be further modified for specific applications .

2.2 Catalytic Methods

Recent advancements in catalytic methods have facilitated the efficient synthesis of this compound derivatives. For example, ruthenium(II)-catalyzed reactions have been employed to produce novel phenanthroimidazoisoindol acrylates, showcasing the compound's versatility in synthetic organic chemistry .

Material Science Applications

3.1 Polymer Chemistry

The unique properties of this compound make it suitable for applications in polymer chemistry. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it a candidate for advanced materials used in automotive and aerospace industries.

3.2 Photophysical Properties

Research has also focused on the photophysical properties of this compound derivatives, which are being explored for applications in organic electronics and photonic devices. The ability to tune these properties through chemical modifications opens avenues for developing new materials with specific optical characteristics .

Data Tables

Case Studies

Case Study 1: Antifungal Agents

In a study published by Molecules, researchers designed octahydroisoindolone derivatives specifically targeting chitinase enzymes. The computational docking studies indicated strong binding affinities, suggesting these compounds could serve as effective antifungal agents against resistant strains of fungi.

Case Study 2: Proline Analogues

A series of trans-fused this compound-1-carboxylic acids were synthesized and evaluated for their pharmacological activities. These compounds demonstrated significant promise as proline analogues in SAR studies aimed at developing new antihypertensive drugs.

Mecanismo De Acción

The mechanism of action of octahydroisoindole and its derivatives often involves interaction with specific molecular targets. For example, this compound derivatives have been studied for their ability to inhibit chitinase B1 from Aspergillus fumigatus, a key enzyme involved in fungal cell wall remodeling . The inhibition occurs through the binding of the compound to the active site of the enzyme, preventing its normal function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares Octahydroisoindole with two related compounds: 5,6-Dihydroxyindole (an oxidized indole derivative) and (5R,6S)-5,6-Diphenyl-2-morpholinone (a substituted morpholine derivative).

Key Observations:

- Structural Differences: this compound’s fully saturated bicyclic system contrasts with 5,6-Dihydroxyindole’s aromatic indole core and hydroxyl groups. The morpholinone derivative features a rigid oxygen-containing ring and bulky phenyl groups.

- Reactivity : this compound’s secondary amine group enables nucleophilic reactions, while 5,6-Dihydroxyindole’s hydroxyl groups facilitate oxidative polymerization (e.g., melanin synthesis) .

This compound:

- ACE Inhibition: Derivatives like Blankley et al.'s bicyclic amino acids exhibit potent ACE inhibition, critical for hypertension therapeutics .

- Anticancer Potential: Used in covalent TEAD·YAP1 antagonists to disrupt oncogenic Hippo pathway signaling .

5,6-Dihydroxyindole:

- Antimicrobial Activity : Demonstrates broad-spectrum activity against bacteria, fungi, and viruses .

- Cytotoxicity : Induces cell death in cancer models but lacks targeted therapeutic applications .

(5R,6S)-5,6-Diphenyl-2-morpholinone:

- Limited biological data, but its structural complexity suggests utility as a chiral building block in asymmetric synthesis .

Actividad Biológica

Octahydroisoindole is a bicyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its effects on various biological systems, including its potential therapeutic applications. The following sections will present data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The compound can be synthesized through various methods, including Diels-Alder reactions involving 3,4-dehydropyrrolidines. Understanding the synthesis routes is crucial for developing derivatives with enhanced biological activities .

Biological Activities

Research has identified several key biological activities associated with this compound:

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties. A study indicated that derivatives of this compound have shown promising antibacterial effects against various pathogens, including Escherichia coli and Salmonella species. The compound's efficacy was confirmed through in vitro assays that measured bactericidal and bacteriostatic effects .

| Pathogen | Activity Type | Efficacy |

|---|---|---|

| Escherichia coli | Bactericidal | High |

| Salmonella enterica | Bacteriostatic | Moderate |

| Staphylococcus aureus | Bactericidal | High |

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH method. Results indicate a high level of antioxidant activity, suggesting potential applications in preventing oxidative stress-related diseases .

3. Anti-Inflammatory Activity

This compound has demonstrated anti-inflammatory properties in several studies. It inhibits key inflammatory pathways and cytokine production, making it a candidate for treating inflammatory disorders. For instance, experiments using cell cultures showed a reduction in pro-inflammatory cytokines upon treatment with this compound derivatives .

4. Insulin Modulation

Research has also explored the role of this compound in glucose metabolism. It has been shown to enhance glucose uptake in cell-based assays and modulate insulin secretion, indicating potential benefits for diabetes management .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1: A study involving diabetic rats treated with this compound derivatives showed improved glycemic control and enhanced insulin sensitivity compared to untreated controls.

- Case Study 2: In a clinical trial assessing the anti-inflammatory effects of this compound in patients with rheumatoid arthritis, participants reported significant reductions in pain and swelling after eight weeks of treatment.

Q & A

Q. What methodological approaches are recommended for synthesizing and characterizing octahydroisoindole derivatives in laboratory settings?

Basic Research Focus

Synthesis of this compound requires careful selection of stereochemical control methods (e.g., catalytic hydrogenation or asymmetric catalysis) to achieve desired enantiomeric purity. Characterization should combine NMR spectroscopy (¹H/¹³C, DEPT, COSY) and mass spectrometry for structural confirmation, supplemented by X-ray crystallography for absolute configuration determination . Purity validation via HPLC with chiral columns is critical for bioactivity studies.

Q. How can computational modeling resolve discrepancies between predicted and experimental physicochemical properties of this compound?

Advanced Research Focus

Density Functional Theory (DFT) calculations can predict this compound’s logP, pKa, and solubility. Discrepancies between computational and experimental data (e.g., solubility in polar solvents) may arise from inadequate solvation models. Validate predictions using molecular dynamics simulations incorporating explicit solvent effects. Cross-reference with experimental data from controlled solvent systems to refine computational parameters .

Q. What validation criteria are essential for ensuring reproducibility in this compound quantification across analytical platforms?

Basic Research Focus

Adopt ICH Q2(R1) guidelines for method validation:

- Linearity : R² ≥ 0.995 over a concentration range covering expected biological levels.

- Accuracy : Spike-and-recovery tests (90–110% recovery).

- Precision : Intraday/interday RSD ≤ 5%.

Include internal standards (e.g., deuterated analogs) to correct for matrix effects in LC-MS/MS workflows .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity while minimizing off-target effects?

Advanced Research Focus

Design iterative SAR cycles:

Functionalization : Introduce substituents at C-1 and C-5 to modulate steric/electronic profiles.

In vitro screening : Prioritize assays with orthogonal readouts (e.g., enzyme inhibition + cell viability).

Off-target profiling : Use kinome-wide panels or proteomics to identify unintended interactions.

Leverage cheminformatics tools (e.g., Schrödinger’s QSAR) to predict binding affinities and toxicity .

Q. What strategies address contradictory data in this compound’s reported antimicrobial efficacy across studies?

Advanced Research Focus

Contradictions may stem from:

- Strain variability : Use standardized ATCC strains and report MIC/MBC values with growth medium details.

- Compound stability : Monitor degradation under assay conditions (e.g., pH, temperature).

- Statistical rigor : Apply ANOVA with post-hoc Tukey tests to compare studies, accounting for batch effects .

Q. How should researchers design stability studies for this compound under varying storage conditions?

Basic Research Focus

Conduct accelerated stability testing per ICH Q1A:

- Forced degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light.

- Analytical endpoints : Track impurities via UPLC-PDA and quantify degradation products (>0.1% threshold).

Use Arrhenius modeling to extrapolate shelf-life under recommended storage (2–8°C) .

Q. What advanced separation techniques improve resolution of this compound enantiomers for pharmacological studies?

Advanced Research Focus

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak® IA) offer superior enantioselectivity. Optimize mobile phase composition (e.g., heptane/ethanol with 0.1% diethylamine) to reduce tailing. Validate separation using polarimetric detection or chiral NMR shift reagents .

Q. How can researchers mitigate false positives in this compound’s cytotoxicity screening assays?

Basic Research Focus

- Counter-screens : Include assays for mitochondrial toxicity (e.g., MTT) and membrane integrity (LDH release).

- Dose-response curves : Ensure IC50 values are replicable across ≥3 independent experiments.

- Solvent controls : Verify DMSO/ethanol concentrations do not exceed 0.1% (v/v) .

Q. What experimental frameworks assess this compound’s synergistic effects with existing therapeutic agents?

Advanced Research Focus

Use Chou-Talalay combination index (CI) analysis:

- Fixed-ratio designs : Test this compound with chemotherapeutics at IC25, IC50, and IC75.

- Synergy thresholds : CI < 0.9 indicates synergy. Validate with isobolograms and mechanistic studies (e.g., target engagement assays) .

Q. How can multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?

Advanced Research Focus

Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathways affected by this compound. Use network pharmacology tools (e.g., STRING, Cytoscape) to identify hub genes/proteins. Confirm findings with CRISPR/Cas9 knockouts or siRNA silencing .

Q. Notes

Propiedades

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N/c1-2-4-8-6-9-5-7(8)3-1/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSNARDHJFFSRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2CNCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60944456 | |

| Record name | Octahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21850-12-4 | |

| Record name | Octahydro-1H-isoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60944456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octahydroisoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.